RE 1492

説明

Historical Context and Research Trajectory of RE 1492

Academic research into this compound has explored its effects on biological processes. Early studies investigated its properties as an oligoamine and its influence on cellular functions, such as the inhibition of red blood cell function impairment during storage. medchemexpress.com Further research has delved into its potential as an antiplatelet and antithrombotic agent. Studies have examined the antiplatelet and antithrombotic effects of this compound, including investigations into its combined effects with other antithrombotic drugs. researchgate.net This trajectory highlights a focus on the compound's interactions with blood components and its potential in related therapeutic areas.

Nomenclature and Definitive Structural Representation of this compound

Understanding this compound requires a precise definition of its chemical identity through systematic nomenclature and structural analysis.

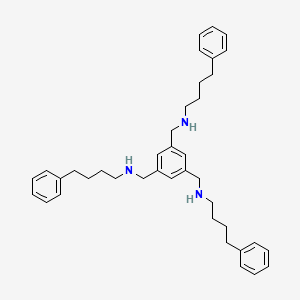

The systematic name for this compound is N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine. medchemexpress.comnih.gov It is also identified by other synonyms in chemical databases, including 1,3,5-Benzenetrimethanamine, N,N',N''-tris(4-phenylbutyl)-. nih.gov The compound is registered under the CAS number 112169-14-9 and has the PubChem Compound ID (CID) 163878. nih.gov

The chemical structure of this compound is characterized by a central benzene ring. Attached to this core benzene ring are three methanamine groups. Each of these methanamine groups is further bonded to a 4-phenylbutyl chain. ontosight.ai This arrangement results in a molecule with a high molecular weight and significant lipophilicity due to the presence of the three extended 4-phenylbutyl chains. ontosight.ai The molecular formula of this compound is C₃₉H₅₁N₃. nih.gov

特性

CAS番号 |

112169-14-9 |

|---|---|

分子式 |

C39H51N3 |

分子量 |

561.8 g/mol |

IUPAC名 |

N-[[3,5-bis[(4-phenylbutylamino)methyl]phenyl]methyl]-4-phenylbutan-1-amine |

InChI |

InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2 |

InChIキー |

RPSXXPUMOFOJAV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |

外観 |

Solid powder |

他のCAS番号 |

112169-14-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N,N',N''-tris(4-phenylbutyl)benzene-1,3,5-trimethanamine RE 1492 RE-1492 |

製品の起源 |

United States |

Synthetic Methodologies for Re 1492 and Analogues

Established Synthetic Routes for RE 1492 (e.g., Reaction of 1,3,5-Benzenetricarboxaldehyde with 4-Phenylbutylamine in the Presence of Reducing Agents)

A primary established route for the synthesis of this compound involves the reaction between 1,3,5-benzenetricarboxaldehyde and 4-phenylbutylamine ontosight.ai. This reaction is typically carried out in the presence of a reducing agent ontosight.ai. Sodium borohydride is noted as one such reducing agent used in this synthesis ontosight.ai. This process effectively links the three 4-phenylbutylamine molecules to the central 1,3,5-benzenetricarboxaldehyde core, forming the trisubstituted methanamine structure of this compound.

Development of Advanced Synthetic Strategies for this compound Derivatives

While the core synthesis of this compound is established, research continues into developing advanced strategies for the synthesis of its derivatives. This often involves modifying the 4-phenylbutylamine chain or the central benzene core to create analogues with potentially altered properties. Although specific detailed strategies for this compound derivatives are not extensively detailed in the provided search results, the broader chemical literature indicates that the synthesis of complex organic molecules and their derivatives often employs multi-step sequences and utilizes various coupling and functionalization reactions acs.orgnih.gov. The synthesis of other complex organic derivatives, such as triazolo-benzodiazepine analogues or chalcone derivatives, highlights the use of different reagents, reaction conditions, and strategies to achieve desired structural modifications acs.orgnih.gov.

Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, and regioselectivity, the preferential reaction at a specific site within a molecule, are critical considerations in the synthesis of complex molecules like this compound numberanalytics.comwikipedia.org. In the synthesis of this compound from 1,3,5-benzenetricarboxaldehyde and 4-phenylbutylamine, the reaction involves the condensation of amine groups with aldehyde groups, followed by reduction. Achieving high chemoselectivity is essential to ensure that the amine reacts primarily with the aldehyde functionalities of 1,3,5-benzenetricarboxaldehyde and not with other potential reactive sites if present in modified starting materials or intermediates. Similarly, regioselectivity would be important if the starting materials or desired derivatives contained multiple reactive sites where the amine or subsequent reactions could occur masterorganicchemistry.comorganic-chemistry.org. While the provided information specifically on this compound synthesis is limited regarding detailed discussions of chemo- and regioselectivity challenges and solutions, general principles in organic synthesis emphasize the careful control of reaction conditions, the choice of reagents, and sometimes the use of protecting groups to achieve desired selectivity numberanalytics.comrsc.org. Studies on the synthesis of other complex molecules demonstrate how factors like solvent, temperature, and catalyst can influence chemoselectivity and regioselectivity beilstein-journals.orgacs.orgbeilstein-journals.org.

Mechanistic Elucidation of Re 1492's Biological Actions

Cellular and Subcellular Mechanisms of RE 1492 Interaction

The cellular and subcellular mechanisms by which this compound exerts its biological effects involve interactions with biological barriers and potentially intracellular components.

Permeation and Translocation Across Biological Barriers (e.g., Blood-Brain Barrier)

This compound possesses a high molecular weight and lipophilicity due to its chemical structure, which includes a benzene ring connected to three 4-phenylbutyl chains. ashpublications.org These properties suggest its potential as a candidate for drug delivery and targeting, including the ability to interact with biological membranes and potentially cross the blood-brain barrier. ashpublications.org However, detailed research findings specifically quantifying the permeation and translocation of this compound across the blood-brain barrier were not extensively available in the provided literature. Studies on the antithrombotic effects of this compound in rats indicated poor absorption after oral administration, suggesting challenges in translocation across the gastrointestinal barrier. fda.gov A tricarbamate derivative, referred to as this compound C, was identified as a suitable prodrug that demonstrated significant antithrombotic properties after oral administration, implying improved absorption compared to the parent compound. fda.gov

Intracellular Localization and Compartmentalization

Information regarding the specific intracellular localization and compartmentalization of this compound within cells was not detailed in the provided search results.

Molecular Interactions and Binding Modalities of this compound

The molecular interactions of this compound are suggested to play a role in its observed biological activities, particularly its effects on platelets. Research indicates that oligoamines like this compound may exert their effects through interaction with phospholipids, potentially resulting in "membrane stabilization" in platelets. nih.gov This proposed interaction with phospholipids is considered a possible mechanism for the observed inhibition of platelet aggregation and anticoagulant activities. nih.gov

Identification and Characterization of Primary and Secondary Biological Targets

The biological targets of this compound are indicated by its observed effects on platelets, coagulation, and red blood cells.

Macromolecular Binding Studies (e.g., Protein, Nucleic Acid, Lipid Interactions)

While the interaction with phospholipids has been proposed as a mechanism for the platelet-related effects of this compound nih.gov, detailed macromolecular binding studies characterizing specific interactions with proteins, nucleic acids, or other lipid components were not extensively described in the provided literature. The observed biological activities suggest interactions with components involved in platelet function, the coagulation cascade, and red blood cell integrity.

Modulation of Cellular Signaling Pathways

This compound's ability to inhibit platelet aggregation suggests an influence on cellular signaling pathways that regulate platelet activation. However, research findings indicate that this compound does not influence the metabolic pattern of arachidonic acid in platelets, nor does it affect the activity of phosphodiesterase or adenylate cyclase. nih.gov This suggests that its inhibitory effects on platelet aggregation are mediated through alternative signaling pathways or mechanisms, potentially linked to its proposed interaction with phospholipids and membrane stabilization. nih.gov Specific details on the particular cellular signaling pathways modulated by this compound were not fully elucidated in the provided sources.

Downstream Biological Effects and Cellular Responses Induced by this compound

Based on the available search results, detailed information specifically addressing the application of computational and in silico approaches such as molecular docking simulations, molecular dynamics simulations, quantum chemical calculations, and virtual screening or de novo design specifically for the chemical compound this compound is not present. The search results that mention "this compound" in a chemical context primarily discuss its synthesis and potential biological activities, particularly its anticoagulant properties researchgate.netontosight.aigrafiati.com. Other instances of "1492" in the search results are related to Reynolds numbers in fluid dynamics studies or appear in contexts unrelated to computational chemistry studies of the compound this compound jetjournal.orgresearchgate.netnih.govresearchgate.netdss.go.thmmu.ac.ukarxiv.orgresearchgate.netuci.edudtic.mil.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the specified sections (5.1, 5.2, 5.3, and 5.4) of the article based on the provided search results and the strict instruction to adhere solely to the outlined scope and available information.

However, the PubChem CID for this compound is available.

Future Directions and Research Perspectives for Re 1492

Rational Design and Synthesis of Next-Generation RE 1492 Analogues

The rational design and synthesis of analogues of this compound represent a key future direction. This approach involves using structural information and understanding of structure-activity relationships to create novel compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. The synthesis of this compound itself involves reactions like the reaction of 1,3,5-benzenetricarboxaldehyde with 4-phenylbutylamine in the presence of a reducing agent. ontosight.ai Future work in this area could explore modifications to the central benzene core, the methanamine linkers, or the terminal phenylbutyl chains to fine-tune the compound's interactions with biological targets. Rational design strategies, often guided by computational modeling, have proven successful in developing new compounds with desired activities in other areas of research. researchgate.netnih.gov For instance, rational design has been applied to create selective inhibitors by systematically modifying chemical structures and using in silico docking studies and in vitro testing to evaluate activity. researchgate.net Similarly, asymmetric synthesis and rational design have been employed to develop novel compounds with promising biological activity. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

A comprehensive understanding of how this compound interacts within complex biological systems necessitates the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of the cellular and molecular changes induced by this compound. nih.gov Multi-omics integration can reveal complex interactions between different biological layers that might be missed when studying each layer in isolation, potentially leading to a more accurate understanding of this compound's mechanisms of action and the identification of novel targets or pathways influenced by the compound. biorxiv.org Challenges exist in integrating heterogeneous multi-omics data, but advancements in computational and statistical methods are addressing these issues. nih.gov Future research could involve treating cells or model organisms with this compound and performing multi-omics analyses to identify affected genes, proteins, and metabolites, thereby building a systems-level picture of its biological impact.

Development of Advanced In Vitro and In Vivo Model Systems for Efficacy Mechanism Studies

Advancing the understanding of this compound's efficacy and mechanisms requires the development and application of advanced in vitro and in vivo model systems. While traditional cell cultures and animal models have been valuable, future research can benefit from more complex and physiologically relevant systems. frontiersin.orgiiarjournals.org This could include using 3D cell cultures, organoids, or microfluidic systems that better mimic the in vivo environment and allow for more accurate assessment of compound activity and cellular interactions. frontiersin.org In vivo studies will continue to be crucial for evaluating systemic effects, pharmacokinetics, and efficacy in a whole organism context. iiarjournals.org The development of specialized animal models that recapitulate specific disease states relevant to this compound's potential applications, such as advanced models for neurodegenerative disorders or cancer, will be essential for preclinical evaluation. frontiersin.org These advanced models can provide more predictive data for translating research findings towards potential therapeutic uses.

Q & A

How to formulate a research question on RE 1492 that aligns with existing literature gaps?

A well-defined research question should address unresolved issues in prior studies, such as discrepancies in this compound’s synthesis protocols or conflicting physicochemical data. Use frameworks like SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to ensure clarity and alignment with research objectives. Avoid overly broad terms (e.g., "investigate properties") and instead focus on testable hypotheses, such as "How does varying solvent polarity affect this compound’s crystallographic stability?" .

Methodological Steps:

- Conduct a systematic literature review to identify gaps (e.g., incomplete characterization data).

- Use tools like SWOT analysis to prioritize questions addressing reproducibility or mechanistic ambiguities .

Q. What strategies ensure a comprehensive literature review for studies on this compound?

Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed or SciFinder to filter studies by relevance, methodology, and publication date. Cross-reference citations in seminal papers to trace foundational work. Avoid unreliable platforms (e.g., ) and verify claims through experimental replication where feasible .

Data Collection Checklist:

| Step | Action |

|---|---|

| 1 | Define search keywords (e.g., "this compound synthesis," "spectroscopic analysis"). |

| 2 | Apply Boolean operators (AND/OR/NOT) to refine results. |

| 3 | Document exclusion criteria (e.g., studies lacking error margins). |

Q. What are the key considerations in designing reproducible experiments for synthesizing or analyzing this compound?

Experimental protocols must include granular details: reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, humidity). For synthesis, specify reaction times, stoichiometric ratios, and purification methods. Use standardized statistical tools (e.g., ANOVA for batch variability) to validate results. Reference established methodologies (e.g., NMR spectroscopy for structural confirmation) and disclose deviations in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s properties?

Contradictions often arise from methodological differences (e.g., sample preparation or instrumental sensitivity). Conduct a comparative analysis of conflicting studies, focusing on variables like detection limits or calibration standards. Employ triangulation by combining multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to cross-validate findings. Document uncertainties using error propagation models .

Case Study:

- If two studies report divergent melting points for this compound, re-evaluate heating rates and sample purity. Publish raw data with metadata (e.g., supplier lot numbers) to enable replication .

Q. What statistical methods are appropriate for validating hypotheses about this compound’s structural or functional characteristics?

For quantitative data (e.g., kinetic studies), use regression analysis to model reaction rates or t-tests to compare experimental groups. For qualitative observations (e.g., spectroscopic peaks), apply clustering algorithms or principal component analysis (PCA) to identify patterns. Report p-values and confidence intervals to distinguish significant results from noise .

Statistical Guidelines:

- Avoid stating "significance" without specifying thresholds (e.g., p < 0.05).

- Justify outliers using Grubbs’ test or Dixon’s Q-test .

Q. How to address replication challenges in studies involving this compound, considering its synthesis complexity?

Replication failures may stem from insufficiently documented protocols or batch-dependent impurities. Mitigate this by:

- Providing step-by-step videos or supplementary files for critical steps (e.g., crystallization).

- Collaborating with independent labs for inter-laboratory validation.

- Using high-purity reagents and disclosing supplier certifications .

Methodological Tables

Q. Table 1: Common Pitfalls in this compound Research and Solutions

Q. Table 2: Statistical Tools for this compound Data Analysis

| Tool | Application | Example Use Case |

|---|---|---|

| ANOVA | Batch variability | Compare yields across synthesis batches |

| PCA | Spectral data | Reduce dimensionality in FTIR peaks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。